molecular formula C8H10N2O2 B2406149 2-Methyl-3-(oxetan-3-yloxy)pyrazine CAS No. 2202326-47-2

2-Methyl-3-(oxetan-3-yloxy)pyrazine

Cat. No.: B2406149
CAS No.: 2202326-47-2
M. Wt: 166.18
InChI Key: OFJQLLSBZHKDOA-UHFFFAOYSA-N
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Description

. The compound features a pyrazine ring substituted with a methyl group and an oxetane ring, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(oxetan-3-yloxy)pyrazine typically involves the formation of the oxetane ring followed by its attachment to the pyrazine core. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction, which involves the photochemical reaction of an alkene with a carbonyl compound . The pyrazine ring can be constructed through various cyclization reactions involving nitrogen-containing precursors .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(oxetan-3-yloxy)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane ring or the pyrazine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can introduce various functional groups into the pyrazine or oxetane rings.

Scientific Research Applications

2-Methyl-3-(oxetan-3-yloxy)pyrazine has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(oxetan-3-yloxy)pyrazine involves its interaction with specific molecular targets and pathways. The oxetane ring’s ability to undergo ring-opening reactions makes it a versatile intermediate in various biochemical processes . The pyrazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methyl-3-(oxetan-3-yloxy)pyrazine can be compared with other similar compounds, such as:

    2-Methyl-3-(oxetan-3-yloxy)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-Methyl-3-(oxetan-3-yloxy)thiazole: Contains a thiazole ring instead of a pyrazine ring.

    2-Methyl-3-(oxetan-3-yloxy)furan: Features a furan ring in place of the pyrazine ring.

The uniqueness of this compound lies in its combination of the pyrazine and oxetane rings, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-methyl-3-(oxetan-3-yloxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-8(10-3-2-9-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJQLLSBZHKDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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